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molecular formula C10H15N3S B8381610 (3-Dimethylaminomethyl-phenyl)-thiourea

(3-Dimethylaminomethyl-phenyl)-thiourea

Cat. No. B8381610
M. Wt: 209.31 g/mol
InChI Key: QJSRVVDCAYXCBA-UHFFFAOYSA-N
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Patent
US06534546B1

Procedure details

Benzoyl chloride (0.18 ml) was added to a solution of ammonium thiocyanate (0.12 g) in acetone (7 ml) and heated under reflux for 5 min. Subsequently, a solution of the compound (0.21 g) obtained in Example 38 in acetone (6 ml) was added. The reaction mixture was stirred at room temperature for 20 min and then water was added to give a yellow precipitate, which was separated off by filtration. To the recovered product, 10% aqueous sodium hydroxide solution (20 ml) was added and heated under reflux for 5 min. The reaction mixture was made acidic with 35% HCl, then weakly alkaline with 28% aqueous ammonia solution, and concentrated to 20 ml under reduced pressure. The resulting precipitate was filtered off and the filtrate was extracted with chloroform; the organic layer was dried with anhydrous magnesium sulfate and the solvent was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent, chloroform methanol=5:1) to give 0.1 g of the titled compound (yield, 35%).
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C1C=CC=CC=1.[S-:10][C:11]#[N:12].[NH4+].[NH2:14][C:15]1[CH:16]=[C:17]([CH2:21][N:22]([CH3:24])[CH3:23])[CH:18]=[CH:19][CH:20]=1.O>CC(C)=O>[NH:14]([C:15]1[CH:16]=[C:17]([CH2:21][N:22]([CH3:24])[CH3:23])[CH:18]=[CH:19][CH:20]=1)[C:11]([NH2:12])=[S:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0.12 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
NC=1C=C(C=CC1)CN(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to give a yellow precipitate, which
CUSTOM
Type
CUSTOM
Details
was separated off by filtration
ADDITION
Type
ADDITION
Details
To the recovered product, 10% aqueous sodium hydroxide solution (20 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 20 ml under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent, chloroform methanol=5:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N(C(=S)N)C=1C=C(C=CC1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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